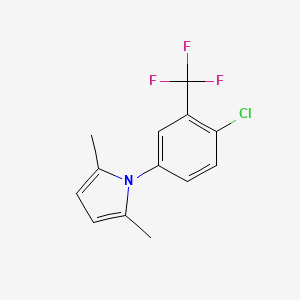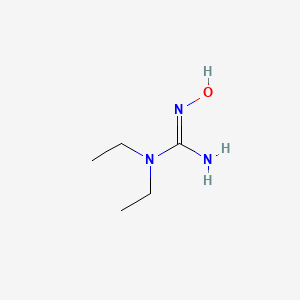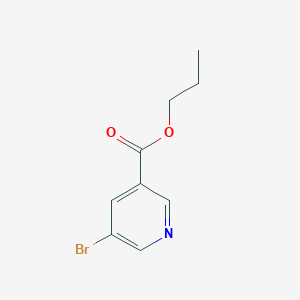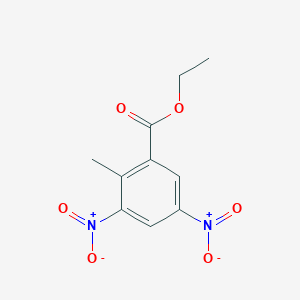
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is a rare and unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” could potentially involve the use of 2-chloro-5-nitrobenzoic acid as a precursor . The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is represented by the linear formula C13H15ClN2O3 . The molecular weight of the compound is 282.729 .
Applications De Recherche Scientifique
Tubulin Polymerization Studies
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane: may serve as a tool for studying tubulin polymerization . Tubulin is a key protein that assembles into microtubules, which are essential components of the cell’s cytoskeleton . By affecting tubulin polymerization, researchers can gain insights into cell division, intracellular transport, and the development of disorders like cancer and neurodegenerative diseases .
Development of PROTACs
The compound could be used in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are molecules designed to target specific proteins for degradation . Given its structural features, 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane could be linked to ligands for proteins of interest, recruiting an E3 ligase to induce protein degradation . This has significant implications for drug development and the study of protein homeostasis.
Oncology Research
In oncology, this compound could be investigated for its potential as a microtubule destabilizing agent . Many cancer treatments involve the use of agents that either stabilize or destabilize microtubules to inhibit cancer cell growth . The ability of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane to interact with tubulin could make it a candidate for anti-cancer drug development.
Neurodegenerative Disease Models
This compound might be applied in creating models of neurodegenerative diseases . Dysregulation of tubulin and microtubules is associated with diseases like Alzheimer’s and Parkinson’s . By modulating tubulin dynamics, researchers can better understand the pathophysiology of these conditions and test potential therapies.
Safety and Hazards
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHBKJMNWNIZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)
![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)
![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)
![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)



